

A Technical Guide to the Thermochemical Properties of Allyl Phenyl Sulfide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Allyl phenyl sulfide*

Cat. No.: *B1266259*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **allyl phenyl sulfide**. Due to a scarcity of direct experimental measurements for some properties, this document synthesizes the existing literature data, outlines relevant experimental techniques for organosulfur compounds, and discusses the role of computational chemistry in deriving a more complete thermochemical profile.

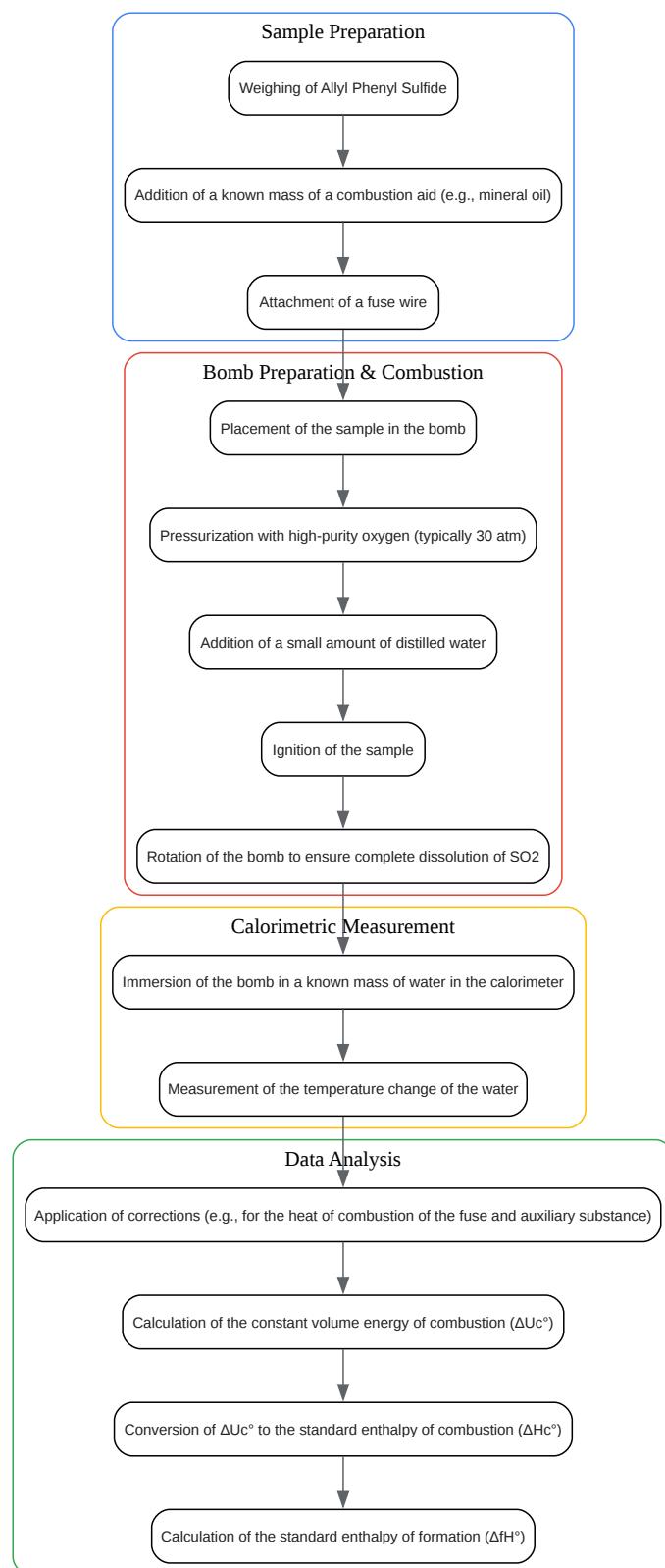
Quantitative Thermochemical Data

Direct experimental thermochemical data for **allyl phenyl sulfide** is limited. The primary available data from the NIST Chemistry WebBook is the enthalpy of reaction for its isomerization to (E)-Phenyl-1-propenylsulfide.[\[1\]](#)

Table 1: Enthalpy of Reaction for the Isomerization of **Allyl Phenyl Sulfide**[\[1\]](#)

Reaction	ΔrH° (kJ/mol)	Method	Conditions	Reference
Allyl phenyl sulfide \rightarrow (E)-Phenyl-1-propenylsulfide	-10.8 \pm 0.6	Eqk	Liquid phase; solvent: DMSO	Kimmelma, 1988

Note: A comprehensive set of thermochemical data, including standard enthalpy of formation, entropy, and heat capacity, is not readily available from experimental sources in the reviewed literature.


Experimental Protocols for Thermochemical Data Determination

While specific experimental data for **allyl phenyl sulfide** is sparse, the following sections detail the standard methodologies employed for determining the thermochemical properties of related organosulfur compounds.

Determination of Enthalpy of Formation: Rotating Bomb Calorimetry

The standard enthalpy of formation of organosulfur compounds is typically determined experimentally using rotating bomb calorimetry. This technique is necessary to ensure that the sulfur present in the sample is oxidized to a uniform state, typically aqueous sulfuric acid, allowing for accurate energy calculations.

Experimental Workflow:

[Click to download full resolution via product page](#)

Figure 1: Workflow for Determining Enthalpy of Formation using Rotating Bomb Calorimetry.

Detailed Steps:

- Sample Preparation: A precisely weighed sample of the liquid organosulfur compound, such as **allyl phenyl sulfide**, is placed in a crucible, often with a known mass of a combustion aid like mineral oil. A fuse wire is attached to the electrodes of the bomb and positioned to ensure ignition of the sample.
- Bomb Preparation and Combustion: A small, known amount of distilled water is added to the bomb to dissolve the acidic combustion products. The bomb is then sealed and pressurized with high-purity oxygen. The sample is ignited electrically. During and after combustion, the bomb is rotated to ensure that the sulfur dioxide gas formed dissolves completely in the water to form a uniform sulfuric acid solution.
- Calorimetric Measurement: The sealed bomb is submerged in a known mass of water in a calorimeter. The temperature of the water is monitored before and after combustion to determine the temperature change.
- Data Analysis: The total heat released is calculated from the temperature change and the heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the fuse wire and any auxiliary substances used. From this, the constant volume energy of combustion is determined and then converted to the standard enthalpy of combustion. Finally, the standard enthalpy of formation is calculated using Hess's law.

The Role of Computational Chemistry

Given the lack of comprehensive experimental thermochemical data for **allyl phenyl sulfide**, computational quantum chemistry methods present a powerful alternative for obtaining a complete set of properties.^[2] High-level ab initio calculations can be employed to predict the enthalpy of formation, entropy, and heat capacity with a high degree of accuracy.^[3]

Methodology Workflow:

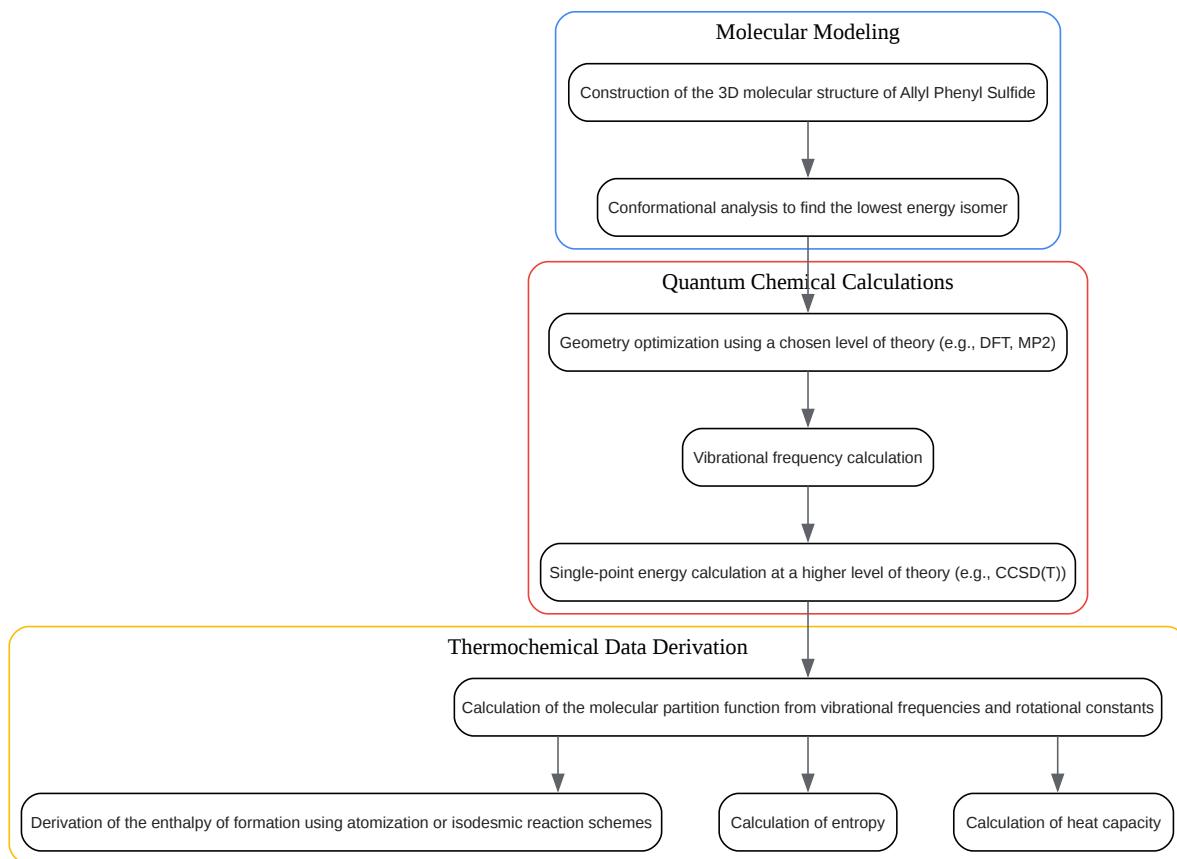

[Click to download full resolution via product page](#)

Figure 2: Workflow for Computational Determination of Thermochemical Data.

Key Computational Steps:

- Molecular Modeling: The process begins with the construction of the 3D structure of **allyl phenyl sulfide**. A conformational search is performed to identify the most stable isomer.
- Quantum Chemical Calculations: The geometry of the most stable conformer is optimized using a selected level of theory, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). Vibrational frequency calculations are then performed to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy and thermal corrections. For higher accuracy, single-point energy calculations are often carried out using more sophisticated methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)).
- Thermochemical Data Derivation: The results from the quantum chemical calculations are used to compute the molecular partition function. From this, the standard enthalpy of formation can be derived using methods like atomization or isodesmic reactions. Standard entropy and heat capacity at various temperatures can also be calculated from the vibrational frequencies and rotational constants.

Conclusion

While experimental thermochemical data for **allyl phenyl sulfide** is currently limited to its enthalpy of isomerization, established experimental protocols for organosulfur compounds, such as rotating bomb calorimetry, provide a clear path for future experimental determination of its enthalpy of formation. In the absence of such data, modern computational chemistry offers a reliable and powerful approach to obtain a comprehensive set of thermochemical properties, including enthalpy of formation, entropy, and heat capacity. This integrated approach of leveraging available experimental data and advanced computational methods is crucial for the continued study and application of **allyl phenyl sulfide** in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Allylphenyl sulfide [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Thermochemical Properties of Allyl Phenyl Sulfide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266259#thermochemical-data-for-allyl-phenyl-sulfide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com